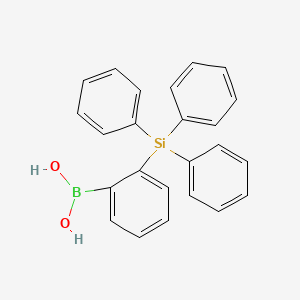
2-(Triphenylsilyl)phenylboronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Triphenylsilyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a triphenylsilyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable carbon-boron bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenylsilyl)phenylboronic acid typically involves the reaction of triphenylsilyl-substituted phenyl halides with boronic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction between triphenylsilyl-substituted phenyl halides and boronic acid esters under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.
化学反応の分析
Types of Reactions: 2-(Triphenylsilyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Boronates.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
科学的研究の応用
2-(Triphenylsilyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-(Triphenylsilyl)phenylboronic acid primarily involves its ability to form stable carbon-boron bonds. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process is facilitated by the electron-withdrawing nature of the triphenylsilyl group, which stabilizes the intermediate species.
類似化合物との比較
Phenylboronic acid: Lacks the triphenylsilyl group, making it less sterically hindered and more reactive in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of a triphenylsilyl group, leading to different reactivity and applications.
Uniqueness: 2-(Triphenylsilyl)phenylboronic acid is unique due to the presence of the triphenylsilyl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it particularly useful in reactions where controlled reactivity is desired.
特性
分子式 |
C24H21BO2Si |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
(2-triphenylsilylphenyl)boronic acid |
InChI |
InChI=1S/C24H21BO2Si/c26-25(27)23-18-10-11-19-24(23)28(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26-27H |
InChIキー |
BSNZNWMNMFUZAL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















